(R)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one
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Overview
Description
®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the acetyl group and the chiral center at the 3-position makes this compound particularly interesting for asymmetric synthesis and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-3-hydroxy-4,5,5-trimethyl-2-oxazolidinone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of ®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in the products makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its oxazolidinone core is similar to that found in some antibiotics, making it a candidate for drug development.
Medicine
In medicine, ®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one is explored for its potential use in the treatment of bacterial infections. Its unique structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis.
Industry
In the industry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of ®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action prevents the bacteria from growing and reproducing, leading to their eventual death. The exact pathways and molecular targets may vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone antibiotic with similar applications to linezolid.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different mechanism of action.
Uniqueness
®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one is unique due to its specific chiral center and acetyl group, which confer distinct reactivity and biological activity. Its ability to act as a chiral auxiliary and its potential antimicrobial properties set it apart from other similar compounds.
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
(4R)-3-acetyl-4,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h5H,1-4H3/t5-/m1/s1 |
InChI Key |
BZOKIGKVQBDUGG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1C(OC(=O)N1C(=O)C)(C)C |
Canonical SMILES |
CC1C(OC(=O)N1C(=O)C)(C)C |
Origin of Product |
United States |
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